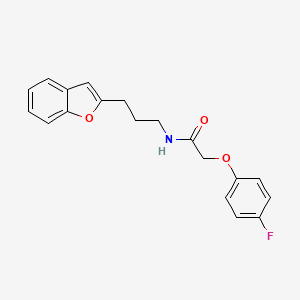
N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenoxy)acetamide, also known as FUBAP, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to interact with the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as appetite, pain, and mood.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenoxy)acetamide and its derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of novel compounds with significant biological activities. One study focused on the synthesis of novel derivatives with the benzofuran and fluorophenyl groups, demonstrating that some compounds exhibited significant anti-inflammatory activity. This indicates the potential utility of such compounds in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
Anticonvulsant Applications Research into the benzofuran-acetamide scaffold has revealed its potential as an anticonvulsant agent. A series of derivatives were synthesized and evaluated, with some showing comparable or superior anticonvulsant potency to standard drugs like phenytoin, highlighting the therapeutic promise of these compounds in epilepsy treatment (Shakya et al., 2016).
Photoreactive and Photovoltaic Efficiency Another aspect of research involves the photoreactions of related compounds under different conditions, providing insights into their stability and reactivity when exposed to light. Such studies are not only relevant for understanding the photostability of pharmaceuticals but also for exploring applications in photovoltaic cells, where light harvesting efficiency and electron injection capabilities of similar compounds are investigated for potential use in solar energy conversion (Watanabe, Fukuyoshi, & Oda, 2015; Mary et al., 2020).
Peripheral Benzodiazepine Receptor (PBR) Ligands Furthermore, compounds with structural similarities have been developed as ligands for peripheral benzodiazepine receptors (PBR), indicating their potential application in diagnosing and treating neurological disorders. Such compounds can be radiolabeled for imaging purposes, providing valuable tools for neuroscientific research and the development of new diagnostic methods (Zhang et al., 2003).
Chemoselective Synthesis The compound's framework is also explored in chemoselective synthesis processes. For instance, chemoselective acetylation of 2-aminophenol using immobilized lipase has been studied, highlighting the compound's role as an intermediate in synthesizing antimalarial drugs. This showcases its utility in the selective synthesis of biologically active molecules, contributing to the development of new therapeutic agents (Magadum & Yadav, 2018).
Wirkmechanismus
Target of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The compound’s interaction with its targets could lead to changes in the targets’ activity, altering cellular processes and leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, immune response, and oxidative stress, among others.
Result of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that the compound could induce changes at the molecular and cellular levels, potentially altering gene expression, protein function, and cellular processes.
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c20-15-7-9-16(10-8-15)23-13-19(22)21-11-3-5-17-12-14-4-1-2-6-18(14)24-17/h1-2,4,6-10,12H,3,5,11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEJDLRUKHDDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2767895.png)
![N-(Cyanomethyl)-2-[(4-methoxy-3,5-dimethylphenyl)methyl-methylamino]acetamide](/img/structure/B2767896.png)

![3-(4-pyridinyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2767899.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767900.png)

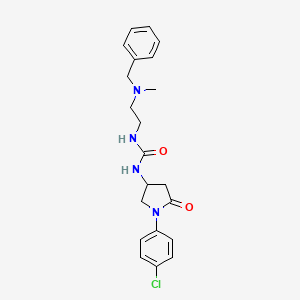
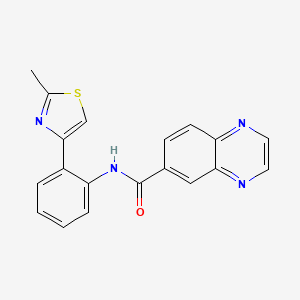

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2767911.png)
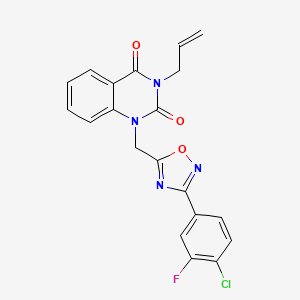
![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)
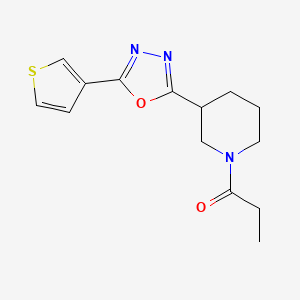
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2767917.png)
